molecular formula C6H9F2IO B2745845 5,5-Difluoro-2-(iodomethyl)oxane CAS No. 2171988-38-6

5,5-Difluoro-2-(iodomethyl)oxane

Cat. No.: B2745845
CAS No.: 2171988-38-6
M. Wt: 262.038
InChI Key: CZOSXLYWRTUQDV-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-(iodomethyl)oxane is a chemical compound with the molecular formula C6H9F2IO. It is known for its unique chemical structure, which includes both fluorine and iodine atoms attached to an oxane ring. This compound has gained attention in various fields of research due to its potential biological activity and chemical properties .

Preparation Methods

The synthesis of 5,5-Difluoro-2-(iodomethyl)oxane typically involves multiple steps. One common method includes the reaction of fluorinated hydrocarbons with iodine-containing compounds. The reaction conditions often require a well-ventilated environment to avoid health hazards . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

5,5-Difluoro-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide or potassium cyanide, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific solvents and temperatures to optimize yield.

    Major Products: Depending on the reagents and conditions, the major products can vary, but they often include substituted oxane derivatives.

Scientific Research Applications

5,5-Difluoro-2-(iodomethyl)oxane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-(iodomethyl)oxane involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, while the iodine atom can facilitate its incorporation into biological systems. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

5,5-Difluoro-2-(iodomethyl)oxane can be compared with other similar compounds, such as:

Properties

IUPAC Name

5,5-difluoro-2-(iodomethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2IO/c7-6(8)2-1-5(3-9)10-4-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOSXLYWRTUQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1CI)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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